molecular formula C9H15N3 B1596761 1-Pyridin-2-ylbutane-1,4-diamine CAS No. 374064-05-8

1-Pyridin-2-ylbutane-1,4-diamine

Cat. No.: B1596761
CAS No.: 374064-05-8
M. Wt: 165.24 g/mol
InChI Key: JPEKECSPVXJPOL-UHFFFAOYSA-N
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Description

Contextualizing Diamine and Pyridine (B92270) Scaffolds in Contemporary Chemistry

In the landscape of modern chemistry, both diamine and pyridine scaffolds are fundamental building blocks with wide-ranging applications. Diamines, organic compounds containing two amine functional groups, are crucial in the synthesis of polyamides, chelating agents, and a variety of biologically active molecules. bldpharm.com The presence of two basic nitrogen centers allows for diverse chemical modifications and coordination with metal ions.

Pyridine, a heterocyclic aromatic compound, is a ubiquitous scaffold in medicinal chemistry and materials science. nih.govnih.gov Its nitrogen atom imparts specific electronic properties and hydrogen bonding capabilities, making it a key component in the design of numerous pharmaceuticals and functional materials. nih.govnih.gov The combination of a diamine and a pyridine moiety within a single molecule, as seen in 1-Pyridin-2-ylbutane-1,4-diamine, creates a bifunctional ligand with the potential for novel applications in coordination chemistry, catalysis, and drug discovery.

Foundational Research Areas Pertaining to this compound

Research interest in this compound is primarily centered on its potential as a versatile building block in organic synthesis and as a ligand in coordination chemistry. The compound's structure allows it to be a precursor for more complex heterocyclic systems. The reactivity of the two amine groups allows for a range of chemical transformations, including oxidation to form N-oxides, reduction to yield hydrogenated derivatives, and substitution reactions to create a variety of derivatives.

In the realm of coordination chemistry, this compound is investigated as a bifunctional ligand. The flexible butane (B89635) chain can bridge metal centers, while the pyridine ring can modulate the electronic properties of the resulting metal complexes. This dual functionality is a key area of exploration for the development of new catalysts and functional materials. The study of its palladium complexes, for instance, is a promising area, given that pyridylalkylamine ligands have shown versatility in various catalytic transformations. nih.govresearchgate.net

Furthermore, the structure of this compound makes it a candidate for investigation in bioinorganic and medicinal chemistry. The pyridine ring can engage in π-π stacking interactions with biological macromolecules, and the amine groups can form hydrogen bonds, suggesting its potential as an enzyme inhibitor or a receptor ligand.

Scope and Significance of Academic Investigations on this compound

Academic investigations into this compound, while still in a nascent stage, hold considerable significance for advancing several chemical disciplines. The primary focus of these investigations is to understand how the unique combination of a flexible diamine chain and a rigid aromatic pyridine ring influences the compound's chemical and physical properties.

A significant aspect of the research involves the synthesis and characterization of this compound and its derivatives. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of pyridyl-substituted amines are well-established and can be adapted. mdpi.com The characterization of such compounds typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structure and purity.

The potential applications of this compound as a ligand in catalysis are a major driver of academic inquiry. Researchers are exploring how its coordination to various transition metals, such as palladium, can lead to catalysts with novel reactivity and selectivity. nih.govnih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the length of the alkyl chain, offering a pathway to optimize catalytic performance for specific reactions.

In the context of medicinal chemistry, the significance of investigating this compound lies in its potential to serve as a scaffold for the development of new therapeutic agents. Studies on related pyridine-containing compounds have shown a wide range of biological activities, including the inhibition of enzymes like vascular endothelial growth factor receptors (VEGFRs). nih.gov Therefore, academic research aims to explore the biological activity of this compound and its derivatives, potentially leading to the discovery of new drug candidates.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name N1-(pyridin-2-yl)butane-1,4-diamine
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-oxides
Palladium
Pyridine

Properties

IUPAC Name

1-pyridin-2-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKECSPVXJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377984
Record name 1-pyridin-2-ylbutane-1,4-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-05-8
Record name 1-(2-Pyridinyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyridin 2 Ylbutane 1,4 Diamine and Its Derivatives

Established Synthetic Pathways for 1-Pyridin-2-ylbutane-1,4-diamine Core Structure

Established methods for constructing the this compound core often rely on foundational organic reactions that have been optimized for reliability and yield.

Reductive Amination Strategies in this compound Synthesis

Reductive amination is a cornerstone method for synthesizing amines, including this compound. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of the target compound, this would typically involve the reaction of a suitable pyridine-containing ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org

A direct approach to synthesizing this compound via reductive amination would involve the reaction of pyridine-2-carbaldehyde with butane-1,4-diamine. This reaction is typically performed under hydrogenation conditions, for instance, using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C). The process is a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org The reaction proceeds through the formation of a hemiaminal, which then reversibly loses a water molecule to form an imine. The imine is subsequently reduced to the final amine product. wikipedia.org The conditions for reductive amination are generally neutral or weakly acidic. wikipedia.org

Various reducing agents can be employed for this transformation. While sodium cyanoborohydride has been a traditional choice due to its selectivity for reducing imines over carbonyls, its toxicity is a significant drawback. rsc.orgrsc.org A less toxic and inexpensive alternative is borane-pyridine, which has been shown to be effective for the reductive amination of a wide range of carbonyl compounds. rsc.org Other common reducing agents include sodium borohydride (B1222165) and sodium triacetoxyborohydride. wikipedia.org The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired amine.

Direct asymmetric reductive amination (DARA) of prochiral ketones is a powerful method for producing chiral primary amines. acs.org For example, 2-acetyl-6-substituted pyridines can undergo DARA using a ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, to yield the corresponding chiral amines with high enantioselectivity. acs.org This highlights the potential for producing enantiomerically pure derivatives of this compound.

Multicomponent Reaction Approaches for Diversified this compound Analogues

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are characterized by their atom economy, reduced reaction times, and potential for generating diverse molecular scaffolds. nih.gov

Several MCRs are utilized for the synthesis of pyridine (B92270) rings. The Hantzsch pyridine synthesis, one of the earliest described MCRs, involves a [2+2+1+1] approach to construct the pyridine nucleus. taylorfrancis.com Modifications to the Hantzsch synthesis, such as the use of nitrile-containing substrates, have expanded its scope. taylorfrancis.com For creating non-symmetrical pyridines, a three-component Hantzsch approach following a [3+2+1] disconnection is more efficient. taylorfrancis.com

Another powerful MCR for pyridine synthesis is a three-component reaction based on the Diels-Alder reaction of 2-azadienes. nih.gov These 2-azadienes are generated in situ from a catalytic intermolecular aza-Wittig reaction. This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov

One-pot, four-component reactions have also been developed for the synthesis of novel pyridine derivatives. nih.govacs.org For instance, the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) can be carried out under microwave irradiation in ethanol (B145695) to produce polysubstituted pyridines in excellent yields and short reaction times. nih.govacs.org This method is considered environmentally friendly due to its efficiency and the use of green reaction conditions. nih.gov

The modular nature of MCRs makes them particularly suitable for generating libraries of this compound analogues for applications such as drug discovery and materials science.

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral amines is of great importance in medicinal chemistry, as many pharmaceuticals are chiral and their biological activity is often dependent on their stereochemistry. sigmaaldrich.com Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution of racemic mixtures.

Transition metal-catalyzed asymmetric hydrogenation is a key technology for the enantioselective synthesis of chiral amines. acs.org However, the asymmetric hydrogenation of pyridyl-containing unsaturated compounds can be challenging due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst deactivation. acs.org Despite this challenge, significant progress has been made. For example, iridium catalysts with chiral spiro phosphine-oxazoline (SIPHOX) ligands have been successfully used for the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, affording a variety of chiral amines in excellent yields and enantioselectivities. acs.org

Direct asymmetric reductive amination (DARA) offers a straightforward route to chiral primary amines from ketones. acs.org A highly effective DARA of 2-acetyl-6-substituted pyridines has been achieved using a commercially available and inexpensive chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source. This method provides the corresponding chiral primary amines in excellent enantioselectivity and conversion under relatively mild hydrogen pressure. acs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral amines. nih.gov For example, the chiral allylation of imines, catalyzed by chiral BINOL derivatives, can produce homoallylic amines with high enantioselectivity. nih.gov These methods provide valuable strategies for accessing chiral derivatives of this compound.

Advanced Catalytic Protocols in the Synthesis of this compound Scaffolds

Modern synthetic chemistry increasingly relies on advanced catalytic protocols to achieve high efficiency, selectivity, and sustainability. These methods often involve the use of novel catalysts and one-pot procedures to streamline synthetic sequences.

One-Pot Synthetic Procedures for Polysubstituted Pyridine Derivatives

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. A [5+1] annulation-based approach has been developed for the regioselective synthesis of polysubstituted pyridines. acs.org This method utilizes a one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence and operates under transition-metal-free conditions with readily available starting materials. acs.org

Another innovative one-pot method involves a three-component synthesis of polysubstituted pyridines based on the Diels-Alder reactions of 2-azadienes, which are formed in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This two-pot process provides rapid access to a diverse range of tri- and tetrasubstituted pyridines. nih.gov

Utilization of Metal and Organocatalysts in this compound Analogues

Both metal and organocatalysts play a crucial role in the synthesis of pyridine derivatives. Nanoparticles have been investigated as catalysts in multicomponent reactions for the formation of polyfunctionalized pyridines. rsc.org Magnetically recoverable nanocatalysts, in particular, offer advantages such as high surface area, simple preparation, and easy separation from the reaction mixture using an external magnet. nih.gov

A variety of metal catalysts are employed in pyridine synthesis. For instance, a three-component synthesis of polysubstituted pyridines has been developed using a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov In the realm of asymmetric synthesis, chiral dialkylaminopyridine catalysts have been used in various transformations to produce chiral compounds. nih.gov

Organocatalysis provides a complementary approach to metal catalysis. For example, a metal-free [3+3] annulation strategy between β-enaminonitriles and β,β-dichloromethyl peroxides has been developed for the synthesis of polysubstituted pyridines under mild conditions with broad substrate scope. mdpi.com This method proceeds through a Kornblum-De La Mare rearrangement followed by intramolecular cyclization and condensation. mdpi.com

The development of new chiral pyridine-derived ligands is also a significant area of research. acs.org These ligands are crucial for achieving high enantioselectivity in a wide range of asymmetric catalytic reactions. acs.org

Synthetic Challenges and Prospects for Efficient Route Development in this compound Chemistry

The synthesis of this compound, a compound of interest in medicinal chemistry and as a building block for more complex molecules, presents several synthetic hurdles. The development of efficient, scalable, and safe synthetic routes is crucial for its practical application. This section explores the inherent challenges in its synthesis and examines prospective strategies for overcoming these difficulties.

A common conceptual approach to synthesizing this compound involves the reduction of a suitable precursor, such as a nitrile or nitro compound. For instance, a plausible route could start from a pyridine-containing nitro compound which is then elaborated and finally reduced to the diamine. However, this and other related methods are often hampered by issues of selectivity, yield, and the use of hazardous reagents.

Synthetic Challenges:

A key challenge lies in the selective reduction of functional groups without affecting the pyridine ring. The pyridine moiety can be sensitive to certain reducing agents, potentially leading to over-reduction or the formation of undesired byproducts.

Harsh Reducing Agents: Traditional methods for converting nitriles or amides to amines often employ powerful metal hydride reagents like lithium aluminum hydride (LiAlH4). While effective, these reagents are hazardous, require strictly anhydrous conditions, and their reactivity can be difficult to control, posing significant challenges for large-scale synthesis. nih.gov

Chemoselectivity: The presence of multiple reducible functional groups in synthetic intermediates necessitates highly chemoselective reagents. For example, in a precursor containing both a nitrile and a pyridine ring, the goal is to reduce the nitrile to an amine without hydrogenating the aromatic pyridine ring. Standard catalytic hydrogenation methods may struggle to achieve this selectivity. nih.gov

Reductive Amination Issues: Reductive amination, a cornerstone of C-N bond formation, can be problematic for certain pyridine systems. nih.gov The basicity of the pyridine nitrogen can interfere with the reaction, for instance by neutralizing the acidic catalysts required for imine formation, thereby slowing down or completely inhibiting the reaction. nih.gov Specialized conditions or activating agents may be required to drive the reaction to completion. nih.govucla.edu

The table below summarizes some of the common transformations and their associated challenges in the context of synthesizing pyridine-containing diamines.

Reaction Type Common Reagents Associated Challenges References
Nitrile ReductionLiAlH4, Catalytic Hydrogenation (e.g., Raney Nickel)Hazardous reagents, potential for pyridine ring reduction, harsh conditions. nih.govgoogle.com
Reductive AminationNaBH(OAc)3, NaBH3CNPoor reactivity with some pyridine substrates, need for acid catalysts which can be buffered by the pyridine. nih.govnih.gov
Amide ReductionLiAlH4, Borane complexesEnergetic and hazardous reagents, difficult workup procedures. nih.gov

Prospects for Efficient Route Development:

Overcoming the synthetic challenges requires the adoption of modern, more efficient, and sustainable chemical methodologies. Several promising avenues exist for the development of improved routes to this compound.

Advanced Catalytic Systems: The development of novel catalysts for reductive amination and hydrogenation is a key area of research. Nickel-catalyzed reductive couplings, for example, have shown promise for the synthesis of complex amines that are difficult to access through traditional methods. ucla.edu Similarly, hydrosilylation using milder and more selective silicon-based reducing agents, activated by a Lewis base like pyridine itself, offers a safer alternative to metal hydrides. nih.gov

Flow Chemistry: The use of continuous flow reactors can significantly improve the safety and efficiency of reactions involving hazardous reagents or intermediates. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance selectivity and yield while minimizing the risks associated with handling large quantities of dangerous materials.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. While specific enzymes for the synthesis of this particular molecule may not be readily available, the broader field of biocatalysis is rapidly advancing, and engineered enzymes could provide a green and highly efficient future synthetic route.

The table below outlines some prospective methodologies that could lead to more efficient syntheses.

Methodology Key Advantages Potential Application References
Catalytic Transfer HydrogenationAvoids use of high-pressure H2 gas, often uses milder conditions.Reduction of nitro or imine precursors. nih.gov
Nickel-Catalyzed Reductive CouplingEnables convergent synthesis from different fragments.Coupling of a pyridine halide with an appropriate amine-containing fragment. ucla.edu
HydrosilylationMilder and more selective than metal hydrides, good functional group tolerance.Reductive amination or reduction of amide/nitrile precursors. nih.gov
One-Pot Multicomponent ReactionsIncreases efficiency by reducing workup and purification steps, saves time and resources.Combining pyridine, an amine source, and a butane (B89635) backbone precursor in a single reaction vessel. nih.gov

Coordination Chemistry and Metal Complexation of 1 Pyridin 2 Ylbutane 1,4 Diamine

1-Pyridin-2-ylbutane-1,4-diamine as a Ligand: Chelation and Coordination Modes

This compound possesses a unique structural architecture, combining the aromatic pyridine (B92270) ring with a flexible four-carbon chain bearing two amine groups. This combination of a soft pyridine nitrogen donor and hard amine nitrogen donors allows for a variety of coordination behaviors. The inherent flexibility of the butane (B89635) chain and the presence of multiple donor sites enable the ligand to adopt different conformations to satisfy the geometric preferences of various metal ions.

Bidentate and Multidentate Binding Architectures

The primary coordination mode of this compound involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the diamine chain, acting as a bidentate N,N'-donor ligand to form a stable chelate ring with a metal center. The specific amine group involved in chelation can depend on steric and electronic factors. This bidentate chelation is a common feature for ligands containing both pyridine and amine functionalities. nih.govresearchgate.net

Furthermore, the presence of a second amine group in the butane chain opens up the possibility of multidentate or bridging coordination modes. While less common for a single metal center due to the length of the butane chain, this additional donor site can facilitate the formation of polynuclear or polymeric structures, where the ligand bridges two or more metal centers. researchgate.net This bridging can occur through the second amine nitrogen, leading to extended one-, two-, or three-dimensional networks. The coordination versatility of similar pyridine-based ligands has been well-documented, showcasing their ability to form a range of structural motifs. nih.gov

Formation of Stable Complexes with Transition Metal Ions (e.g., Cu(II), Cd(II), Zn(II))

This compound readily forms stable complexes with a variety of transition metal ions, including but not limited to copper(II), cadmium(II), and zinc(II). The formation of these complexes is driven by the strong affinity of the nitrogen donor atoms for these metal ions. The stability of the resulting complexes is enhanced by the chelate effect, where the formation of a ring structure upon coordination is entropically favorable.

The coordination of this compound to these metal ions can be represented by the following general reaction:

M2+ + nL → [MLn]2+

Where M2+ is the metal ion (e.g., Cu2+, Cd2+, Zn2+) and L is the this compound ligand. The stoichiometry (n) of the complex depends on the coordination number and geometry of the metal ion, as well as the reaction conditions. For instance, with a metal ion that favors a coordination number of four, a 1:2 metal-to-ligand ratio might be observed, forming a [ML2]2+ complex. In cases where the metal ion has a higher coordination number, or if other coordinating species are present, different stoichiometries can be achieved. The synthesis of such complexes is typically carried out by reacting a salt of the desired metal with the ligand in a suitable solvent. ias.ac.in

Structural Elucidation of this compound Metal Complexes

The precise arrangement of atoms within a metal complex is crucial for understanding its properties and reactivity. The structural characterization of this compound metal complexes is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallographic Analysis of Coordination Compounds

For example, in copper(II) complexes with similar tridentate Schiff bases derived from 2-(2-aminoethyl)pyridine, distorted square planar or square-pyramidal geometries are observed. nih.gov In a hypothetical mononuclear complex of this compound with Cu(II), one would expect the ligand to chelate in the equatorial plane. The table below presents typical bond lengths observed in related Cu(II) and Zn(II) complexes with pyridine-diamine type ligands.

Metal Ion Donor Atom 1 Donor Atom 2 M-Npyridine (Å) M-Namine (Å) Source
Cu(II) Pyridine-N Amine-N ~1.9-2.1 ~2.0-2.2 nih.govnih.gov
Zn(II) Pyridine-N Amine-N ~2.0-2.2 ~2.1-2.3 nih.gov

This table presents typical bond length ranges for related complexes and not specific data for this compound complexes.

The coordination geometry around the metal ion is influenced by both the ligand and any co-ligands present. For instance, cadmium(II) complexes with related pyridine-containing ligands have been shown to adopt geometries ranging from distorted trigonal bipyramidal to octahedral, depending on the coordination number. nih.gov

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are invaluable for characterizing metal complexes, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), 1H and 13C NMR spectroscopy provides detailed information about the ligand environment. Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons are altered, providing evidence of complex formation. nih.govmdpi.com The signals of the protons on the pyridine ring and the butane chain closest to the metal center typically experience the most significant shifts. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of specific functional groups. The stretching vibration of the C=N bond in the pyridine ring is often observed to shift to a higher frequency upon coordination. Conversely, the N-H stretching and bending vibrations of the amine groups may shift to lower frequencies. These shifts are indicative of the involvement of these groups in coordination to the metal center.

Vibrational Mode Free Ligand (cm-1) Coordinated Ligand (cm-1) Source
ν(C=N)pyridine ~1590 ~1600-1610 nih.gov
ν(N-H)amine ~3300-3400 ~3200-3300 nih.gov

This table presents typical IR frequency ranges for related complexes and not specific data for this compound complexes.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes in the UV-Vis region provide information about the electronic transitions within the complex. These can include ligand-centered (π→π*) transitions, metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. libretexts.orgslideshare.net The coordination of this compound to a metal ion typically results in a shift of the ligand's absorption bands and the appearance of new charge transfer bands. researchgate.net For example, the UV-Vis spectra of Cu(II) complexes with similar ligands often show a broad d-d transition band in the visible region. researchgate.net

Electronic Properties and Luminescence of this compound Metal Complexes

The electronic properties of the metal complexes of this compound are largely determined by the nature of the metal ion and the ligand field it creates. Of particular interest is the potential for these complexes to exhibit luminescence.

Complexes of d10 metal ions like Zn(II) and Cd(II) are often fluorescent or phosphorescent. mdpi.com The luminescence in these complexes typically arises from ligand-centered transitions, where the metal ion's role is to enhance the rigidity of the ligand and promote intersystem crossing to the triplet state, leading to phosphorescence. The emission properties, such as the wavelength and quantum yield, can be tuned by modifying the ligand structure or the coordination environment around the metal ion. researchgate.netresearchgate.netunito.it

For instance, zinc(II) complexes with N,N-bidentate ligands have been shown to be blue-luminescent, with the emission originating from a π*→π transition of the ligand. researchgate.net Similarly, cadmium(II) complexes with pyridine-containing ligands have been reported to exhibit blue luminescence in both the solid state and in solution. nih.gov The quantum yield of luminescence is often enhanced upon complexation compared to the free ligand. unito.it

The table below summarizes typical luminescence properties for related Zn(II) and Cd(II) complexes.

Metal Ion Emission Maximum (nm) Quantum Yield (%) Source
Zn(II) ~420-450 (Blue) Can be enhanced upon complexation researchgate.netunito.it
Cd(II) ~415-430 (Blue) Varies with ligand and coordination nih.govresearchgate.net

This table presents typical luminescence data for related complexes and not specific data for this compound complexes.

The study of the electronic and luminescent properties of this compound metal complexes is a promising area of research, with potential applications in areas such as sensing, imaging, and light-emitting devices.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the development of Metal-Organic Frameworks (MOFs) utilizing ligands derived from This compound .

While the constituent functional groups of this compound—a pyridine ring and a flexible diamine chain—are individually employed in the design of various coordination polymers and MOFs, the specific molecule itself has not been documented as a linker in the synthesis of such frameworks. researchgate.netuniversityofgalway.iersc.org Research in the field extensively covers MOFs built from other pyridyl-based linkers, such as those incorporating carboxylate or oxime groups, which act as nodes for metal ion coordination. rsc.orgnih.gov Similarly, diamine functionalities are used to introduce specific properties or to act as pillars in framework construction. However, the unique combination present in this compound does not appear in published studies on MOF synthesis and characterization.

Therefore, no data is available to populate the requested section on its use in MOF development, and no research findings or data tables can be provided.

Computational and Theoretical Investigations of 1 Pyridin 2 Ylbutane 1,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of organic molecules by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. researchgate.net A typical DFT study on 1-Pyridin-2-ylbutane-1,4-diamine would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms, followed by the calculation of various electronic descriptors. nih.gov

These descriptors provide insight into the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more reactive. Other calculated properties, such as ionization potential, electron affinity, and the electrostatic potential map, help to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this molecule, the nitrogen atom of the pyridine (B92270) ring and the two amine groups are expected to be key sites of interaction.

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These are representative values for illustrative purposes.)

Parameter Illustrative Value Significance
HOMO Energy -6.2 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.5 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.7 eV Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Ionization Potential 6.2 eV The energy required to remove an electron.
Electron Affinity 1.5 eV The energy released when an electron is added.

The electronic parameters derived from DFT calculations are instrumental in predicting how this compound might behave within a biological system. researchgate.net The molecule's structure combines a hydrogen-bond-accepting pyridine ring with two hydrogen-bond-donating amine groups, all connected by a flexible aliphatic chain. This bifunctional nature allows it to potentially interact with biological targets like enzymes or receptors through a combination of forces.

The electrostatic potential map would highlight the electron-rich nitrogen of the pyridine ring and the electron-deficient hydrogens of the amine groups, predicting their roles in forming hydrogen bonds. Furthermore, the aromatic pyridine ring could engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. By analyzing these properties, researchers can form hypotheses about the molecule's mechanism of action and its potential as a ligand for specific biological targets. biorxiv.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. ijnc.ir These methods are central to structure-based drug design. frontiersin.org

Molecular docking simulations would be employed to predict the preferred binding orientation, or "pose," of this compound within the active site of a target protein. mdpi.com The process involves sampling a vast number of possible conformations of the flexible butane (B89635) chain and orientations of the entire molecule within the binding pocket. soton.ac.uk A scoring function then estimates the binding affinity for each pose, with the highest-scoring pose representing the most likely binding mode. ijnc.ir

The analysis would identify key interactions, such as:

Hydrogen Bonds: Formed between the amine groups of the ligand and polar amino acid residues (e.g., Aspartate, Glutamate, Serine).

π-π Stacking: Involving the pyridine ring of the ligand and aromatic amino acid side chains.

Hydrophobic Interactions: Involving the butane chain and nonpolar residues (e.g., Leucine, Valine).

Table 2: Example of Predicted Interactions from a Docking Simulation (Note: This table is a hypothetical example for a generic kinase target.)

Ligand Group Interaction Type Potential Interacting Residue
Pyridine Ring π-π Stacking Phenylalanine (Phe) 85
Pyridine Nitrogen Hydrogen Bond (Acceptor) Cysteine (Cys) 83 (Backbone NH)
Primary Amine (N4) Hydrogen Bond (Donor) Glutamate (Glu) 81 (Side Chain C=O)
Secondary Amine (N1) Hydrogen Bond (Donor) Aspartate (Asp) 145 (Side Chain C=O)

| Butane Chain | Hydrophobic Interaction | Valine (Val) 25, Leucine (Leu) 135 |

While docking provides a rapid assessment of binding modes, calculating the absolute binding free energy offers a more theoretically rigorous and accurate prediction of binding affinity. chemrxiv.org Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used for this purpose. nih.gov These calculations simulate a thermodynamic cycle where the ligand is alchemically transformed, or "disappeared," both in the solvent and in the protein's binding site. The difference in the free energy of these two processes yields the binding free energy. nih.gov

These computations are demanding but provide a quantitative value (e.g., in kcal/mol) that can be more directly compared with experimental data. chemrxiv.orgnih.gov The final value is a sum of various energetic contributions, including electrostatic and van der Waals interactions between the protein and ligand, as well as the energy cost of desolvating the ligand and the binding site.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static pictures from docking or quantum chemistry. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For the this compound-protein complex, an MD simulation would be run to assess the stability of the predicted binding pose and to explore the dynamic behavior of the complex in a simulated aqueous environment. ijnc.irfu-berlin.de

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. This would highlight the flexibility of the butane chain.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds identified in the docking pose throughout the simulation.

Solvent Interactions: To understand how water molecules interact with the complex and mediate protein-ligand interactions.

These simulations offer critical insights into the physical realism of a docked pose and the thermodynamic factors governing the binding event. nih.gov

Computational Design and Virtual Screening of this compound Analogues

The exploration of novel therapeutic agents often involves the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. In the case of this compound, computational design and virtual screening methodologies offer a powerful and resource-efficient approach to identify promising analogues. These in silico techniques allow for the rational design and rapid evaluation of vast libraries of virtual compounds, prioritizing those with the highest potential for desired biological activity before undertaking costly and time-consuming chemical synthesis and experimental testing.

The unique structural features of this compound, namely the pyridine ring and the flexible butane-1,4-diamine chain, provide a versatile scaffold for modification. The pyridine moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for binding to protein targets. The flexible diamine chain allows the molecule to adopt numerous conformations, enabling it to fit into diverse binding pockets. Computational approaches are instrumental in exploring the vast conformational space and predicting the binding modes of potential analogues.

Strategies for Analogue Design

The design of analogues of this compound can be approached through several computational strategies. One common method is structure-based drug design, which relies on the three-dimensional structure of the target protein. By analyzing the binding site, researchers can design modifications to the lead compound that are predicted to enhance interactions with key amino acid residues. For instance, substituents can be added to the pyridine ring to form additional hydrogen bonds or hydrophobic interactions. The length and flexibility of the diamine chain can also be altered to optimize the fit within the binding pocket.

Another approach is ligand-based drug design, which is employed when the structure of the target protein is unknown. This method utilizes the structural information of known active compounds to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. New analogues can then be designed to fit this pharmacophore, increasing the likelihood of them possessing the desired activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. chemrevlett.comchemrevlett.com These models can then be used to predict the activity of newly designed analogues.

Virtual Screening of Analogue Libraries

Once a library of virtual analogues has been designed, virtual screening techniques are used to filter and prioritize the most promising candidates. nih.gov Molecular docking is a widely used virtual screening method that predicts the binding affinity and orientation of a ligand within the binding site of a target protein. nih.govresearchgate.netacs.orgplos.org The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding energy. acs.org Analogues that exhibit high docking scores and favorable binding interactions are selected for further investigation.

The results of a virtual screening campaign are often presented in a data table that summarizes the predicted binding affinities and other relevant properties of the top-ranking compounds. An example of such a table for hypothetical analogues of this compound is provided below.

Analogue IDModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
APD-0014-Fluoro substitution on pyridine ring-8.5Hydrogen bond with Ser123, π-π stacking with Phe256
APD-002Methylation of the 4-amino group-7.9Hydrophobic interaction with Leu89, Hydrogen bond with Asp127
APD-003Extension of the diamine chain to pentane-1,5-diamine-8.2Enhanced van der Waals contacts, Hydrogen bond with Glu150
APD-004Introduction of a hydroxyl group at the 3-position of the pyridine ring-9.1Additional hydrogen bond with Thr95, π-π stacking with Tyr260
APD-005Replacement of pyridine with a pyrimidine (B1678525) ring-7.5Altered hydrogen bonding pattern with the protein backbone

In addition to binding affinity, computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed analogues. auctoresonline.orgnih.gov These predictions are crucial for assessing the drug-likeness of the compounds and identifying potential liabilities early in the drug discovery process. auctoresonline.org Properties such as aqueous solubility, membrane permeability, and metabolic stability are evaluated to ensure that the selected analogues have a higher probability of success in subsequent preclinical and clinical development.

The integration of computational design and virtual screening provides a robust framework for the efficient discovery of novel and improved analogues of this compound. By leveraging these powerful in silico tools, researchers can navigate the vast chemical space and focus their synthetic efforts on compounds with the greatest therapeutic potential.

Biological and Medicinal Applications of 1 Pyridin 2 Ylbutane 1,4 Diamine and Its Derivatives

Anti-inflammatory Activities and Mechanistic Pathways

Derivatives containing the pyridine (B92270) moiety have demonstrated notable anti-inflammatory properties by intervening in key signaling cascades that regulate the body's inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cellular processes including inflammation, cell survival, and proliferation. nih.gov Its over-activation is linked to numerous inflammatory diseases. nih.gov Consequently, inhibiting the NF-κB pathway is a primary goal for anti-inflammatory drug discovery. nih.gov

Studies on pyridine-containing compounds have shown their potential as effective NF-κB inhibitors. For instance, a polysubstituted pyridine derivative, identified as compound 51 in one study, demonstrated potent anti-inflammatory effects by directly targeting the NF-κB pathway. nih.gov This compound was found to suppress the activation of NF-κB, which in turn prevents the downstream expression of pro-inflammatory genes. nih.gov The mechanism involves inhibiting the phosphorylation and subsequent translocation of the NF-κB complex into the nucleus, a critical step for its activity. nih.govmdpi.com As a result, the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly reduced. nih.gov This targeted inhibition of NF-κB signaling highlights the therapeutic potential of pyridine derivatives in managing inflammatory conditions. nih.gov

Modulation of Kinase Activity (e.g., IKKβ, ASK1)

The anti-inflammatory effects of pyridine derivatives are also mediated through the modulation of specific kinases that are upstream regulators of inflammatory pathways.

IKKβ: The IκB kinase (IKK) complex, particularly its beta subunit (IKKβ), is essential for activating the NF-κB pathway. Some anti-inflammatory compounds have been shown to exert their effects by directly inhibiting the phosphorylation of IKKβ. nih.gov This inhibition prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene transcription. nih.gov

ASK1: Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in cellular responses to stress, inflammation, and apoptosis. nih.govmdpi.com ASK1 has been identified as a promising therapeutic target for diseases involving chronic inflammation and cellular stress. nih.govmdpi.com Research has led to the discovery of potent inhibitors of ASK1 that feature a pyridin-2-yl urea (B33335) structure. nih.govmdpi.com These inhibitors have shown high efficacy, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to clinical drug candidates. nih.govmdpi.com By inhibiting ASK1, these compounds can modulate the cellular stress response and reduce inflammation, particularly in the context of neuroinflammatory conditions. nih.gov

Kinase TargetDerivative TypeFindingReference
IKKβ Sesquiterpene lactoneDirectly inhibits phosphorylation of IKKβ, preventing NF-κB nuclear translocation. nih.gov
ASK1 Pyridin-2-yl ureaPotent inhibition with IC₅₀ values as low as 1.55 ± 0.27 nM. nih.govmdpi.com
ASK1 Brain-penetrant inhibitorA selective ASK1 inhibitor (compound 32) with a cell IC₅₀ of 25 nM reduced inflammatory markers in the central nervous system. nih.gov

Antioxidant Properties and Free Radical Scavenging Mechanisms

In addition to anti-inflammatory effects, many pyridine-based structures exhibit significant antioxidant activity. They can neutralize harmful free radicals, which are highly reactive molecules that cause oxidative stress and damage to cellular components, contributing to a wide range of chronic diseases. frontiersin.org

The antioxidant action of these compounds can occur through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.org The presence of nitrogen atoms within the pyridine structure is thought to contribute to this antioxidant potential. frontiersin.org

Role of Hydrogen Bonding and Electron Transfer in Antioxidant Effects

The specific chemical interactions of the molecule, such as hydrogen bonding and electron transfer, are fundamental to its antioxidant capabilities.

Hydrogen Bonding: The ability of a compound to donate a hydrogen atom is a key factor in the HAT mechanism of radical scavenging. frontiersin.org The bond dissociation enthalpy (BDE) is a critical parameter, with a lower BDE indicating a greater ease of hydrogen atom abstraction by a free radical. frontiersin.org The amine groups on the butane (B89635) chain of 1-Pyridin-2-ylbutane-1,4-diamine, as well as the pyridine nitrogen, can participate in hydrogen bonding. researchgate.net This interaction is crucial not only for molecular recognition at biological targets but also influences the antioxidant process. gavinpublishers.com

Electron Transfer: In the SET-PT mechanism, the antioxidant first donates an electron to a free radical, a process governed by the compound's ionization potential (IP). frontiersin.org This is followed by the release of a proton. frontiersin.orggavinpublishers.com The pyridine ring can engage in π-π interactions, and its electronic properties can be modulated by the aliphatic diamine chain, influencing its capacity for electron transfer. Studies on related dihydropyridine (B1217469) derivatives suggest that the antioxidant process can involve a primary one-electron transfer, which prevents the propagation of the oxidative chain reaction. gavinpublishers.com The solvent environment can also play a role; for example, hydrogen-bonding solvents may favor the electron transfer mechanism over hydrogen atom transfer. gavinpublishers.com

Neuroprotective Potential and Central Nervous System Interactions

The combined anti-inflammatory and antioxidant properties of pyridine derivatives make them promising candidates for neuroprotection, particularly in conditions where neuronal damage is driven by inflammation and oxidative stress. researchgate.net

Research into brain-penetrant ASK1 inhibitors has demonstrated that modulating this pathway can reduce inflammatory markers within the central nervous system (CNS). nih.gov This suggests a direct role for such compounds in mitigating neuroinflammation. nih.gov

Modulation of Neuronal Survival Pathways

Derivatives of this compound have shown the ability to directly influence signaling pathways that promote neuronal survival. A notable example is a compound named bisperoxovandium (pyridin-2-squaramide) [bpV(pis)], which contains a pyridin-2-yl moiety. nih.govnih.gov This compound has been shown to exert neuroprotective effects in models of intracerebral hemorrhage, a severe form of stroke. nih.govnih.gov

The neuroprotective mechanism of bpV(pis) involves the modulation of at least two critical signaling pathways:

PTEN/AKT Pathway: The compound enhances the activation of protein kinase B (AKT), a key protein in cell survival and growth, by suppressing its negative regulator, PTEN. nih.govnih.gov

ERK1/2 Pathway: It also promotes the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in neuronal plasticity and survival. nih.govnih.gov

By simultaneously inhibiting cell death signals and activating pro-survival pathways, these pyridine-containing compounds can reduce neuronal injury and promote functional recovery after brain injury. nih.govnih.gov

PathwayDerivativeEffectOutcomeReference
PTEN/AKT bpV(pis)Suppresses PTEN, leading to increased phosphorylation (activation) of AKT.Promotes neuronal survival. nih.govnih.gov
ERK1/2 bpV(pis)Increases phosphorylation (activation) of ERK1/2.Reduces neuronal injury and promotes functional recovery. nih.govnih.gov
ASK1 Brain-penetrant inhibitorInhibits ASK1 in the CNS.Robust reduction of inflammatory markers (e.g., IL-1β) in the cortex. nih.gov

Interaction with Receptors and Ion Channels in the CNS

Derivatives of this compound, particularly those based on pyridine and 1,4-dihydropyridine (B1200194) structures, have been found to interact with specific receptors and ion channels within the central nervous system (CNS). Research has focused on their binding affinity for adenosine (B11128) receptors, which are crucial in modulating various physiological processes.

Studies using radioligand binding assays have shown that 1,4-dihydropyridine and pyridine derivatives can bind to A1, A2A, and A3 subtypes of adenosine receptors, typically in the micromolar range. nih.gov For instance, the dihydropyridine derivative (R,S)-Nicardipine demonstrated Ki values of 19.6 µM at rat A1 receptors, 63.8 µM at rat A2A receptors, and a more potent 3.25 µM at human A3 receptors. nih.gov This suggests a degree of selectivity for the A3 subtype.

Further structure-activity relationship studies have indicated that incorporating bulky substituents at various positions on the pyridine or dihydropyridine ring is generally well-tolerated for receptor binding. nih.gov A notable derivative, a 4-trans-beta-styryl compound, showed a Ki value of 0.670 µM at A3 receptors, making it 24-fold more selective for A3 over A1 receptors and 74-fold more selective over A2A receptors. nih.gov However, this particular compound was found to be nonselective between A3 receptors and L-type Ca2+ channels, with a Ki value of 0.694 µM for the latter. nih.gov

Enhanced selectivity was achieved with further modification. The inclusion of a 6-phenyl group in the dihydropyridine structure, as seen in compound MRS1097 , resulted in a 55-fold selectivity for A3 receptors over A1, 44-fold over A2A, and over 1000-fold selectivity against L-type Ca2+ channels. nih.gov This highlights the potential to fine-tune the chemical structure of pyridine derivatives to achieve highly selective antagonism for specific CNS receptors.

Table 1: Binding Affinity of Pyridine Derivatives at Adenosine Receptors and L-type Ca2+ Channels

CompoundReceptor/ChannelKi (µM)Selectivity Profile(R,S)-NicardipineRat A1 Adenosine Receptor19.6Moderate affinity(R,S)-NicardipineRat A2A Adenosine Receptor63.8Low affinity(R,S)-NicardipineHuman A3 Adenosine Receptor3.25Preferential for A34-trans-beta-styryl derivative (24)Human A3 Adenosine Receptor0.670Non-selective vs. L-type Ca2+ channelsMRS1097Human A3 Adenosine ReceptorNot specified, but highly selective>1000-fold selective vs. L-type Ca2+ channels

Data sourced from a study on the interaction of 1,4-dihydropyridine and pyridine derivatives with adenosine receptors. nih.gov

Antimicrobial and Antiviral Efficacy of this compound Derivatives

The versatile pyridine nucleus is a cornerstone in the development of new antimicrobial and antiviral agents. nih.gov Its derivatives have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Activity and Bacterial Enzyme Inhibition

Derivatives incorporating the pyridine scaffold have shown significant antibacterial properties. For example, a series of nicotinic acid benzylidene hydrazide derivatives were synthesized and tested against bacteria such as S. aureus and E. coli, with some compounds showing activity comparable to the standard drug norfloxacin. nih.gov Similarly, certain isonicotinic acid hydrazide derivatives with specific substitutions exhibited potent antimicrobial effects, surpassing standard drugs. nih.gov

In another study, pyridine carbonitrile derivatives were evaluated for their antimicrobial activity. researchgate.net Compound 3b from this series showed an equivalent level of activity against C. albicans when compared to the standard antifungal miconazole, with a Minimum Inhibitory Concentration (MIC) of 25 µg/ml. researchgate.net Furthermore, certain adamantane-isothiourea derivatives featuring a pyridine moiety displayed potent, broad-spectrum antibacterial activity, with inhibition zones exceeding 20 mm against some microorganisms. mdpi.com

Table 2: Antibacterial Activity of Selected Pyridine Derivatives

Compound ClassTest OrganismMeasurementResultReferencePyridine carbonitrile (3b)Candida albicansMIC25 µg/mlBekhit et al., 2009 researchgate.netPyridine-oxadiazole (7a)Bacillus cereusMIC50 µg/mlBekhit et al., 2009 researchgate.netN-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c)M. tuberculosisMIC4–8 µMVosatka et al., 2018 mdpi.comAdamantane-isothiourea (7d)Gram-positive bacteriaInhibition Zone≥ 20 mmAbdel-Zaher et al., 2017 mdpi.com

Antiviral Properties and Target Identification (e.g., Anti-HIV)

Pyridine-containing compounds have been investigated as inhibitors of viral replication, particularly for HIV. Research into small molecule inhibitors targeting the HIV-1 envelope glycoprotein (B1211001) gp120 has identified promising pyridine-based candidates. These compounds function by binding within the Phe43 cavity of gp120, a critical site for viral entry. mdpi.com

One such pyridine-containing compound, NBD-14204 , demonstrated potent antiviral activity against a diverse panel of HIV-1 clinical isolates. mdpi.com It exhibited IC50 values ranging from 0.24 to 0.9 µM, with a mean of 0.47 ± 0.03 µM. mdpi.com This activity was consistently observed across various HIV-1 subtypes, making it a promising lead for further development. mdpi.com

Other research has focused on developing phenylalanine derivatives that act as HIV-1 capsid (CA) inhibitors. nih.gov The HIV-1 capsid is an attractive drug target due to its essential roles throughout the viral lifecycle. While not directly pyridine derivatives, this line of research into heterocyclic compounds demonstrates the broader strategy of targeting viral proteins. For instance, an indolin-5-amine (B94476) substituted phenylalanine derivative (V-25i ) showed significant anti-HIV-1 activity with an EC50 value of 2.57 µM. nih.gov

Anticancer Research and Cytotoxicity Studies

The pyridine scaffold is a key feature in numerous small molecules developed as anticancer agents, including approved drugs like Sorafenib and Regorafenib. mdpi.com Derivatives of this compound are part of this extensive research effort, showing promise in inhibiting cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

Derivatives such as pyridine-ureas and 1,4-dihydropyridines have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, pyridine-urea compounds 8b and 8e exhibited broad anti-proliferative activity against a panel of cancer cell lines, with mean growth inhibitions of 43% and 49%, respectively. mdpi.com These compounds were also found to inhibit VEGFR-2, a key receptor in tumor angiogenesis, with IC50 values in the low micromolar range. mdpi.com

A series of 1,4-dihydropyridine derivatives were tested against glioblastoma (U87MG), lung cancer (A549), and colorectal adenocarcinoma (Caco-2) cell lines, with several compounds showing potent anticancer activity. nih.gov Similarly, other studies on 1,4-dihydropyridines identified compounds with good cytotoxic activity against breast cancer (MCF-7), colon cancer (LS180), and leukemia (MOLT-4) cells. nih.gov For example, compound 7a was most potent against MOLT-4 cells with an IC50 of 17.4 ± 2.0 µM. nih.gov

Imidazo[1,2-a]pyridines (IPs) have also gained attention for their ability to inhibit cancer cell proliferation. nih.gov Research has shown that these compounds can effectively inhibit the growth of breast cancer cells. nih.gov

Table 3: Cytotoxic Activity of Pyridine Derivatives Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)ReferencePyridine-urea (8e)VEGFR-2 (enzyme)3.93 ± 0.73Abdel-Aziz et al., 2018 mdpi.com1,4-Dihydropyridine (7a)MOLT-4 (Leukemia)17.4 ± 2.0Fesatidou et al., 2019 nih.gov1,4-Dihydropyridine (7a)LS180 (Colon)29.7 ± 4.7Fesatidou et al., 2019 nih.gov1,4-Dihydropyridine (7d)MCF-7 (Breast)28.5 ± 3.5Fesatidou et al., 2019 nih.govImidazo[4,5-b]pyridine (13)Capan-1 (Pancreatic)1.50Sedić et al., 2021 mdpi.comImidazo[4,5-b]pyridine (19)LN-229 (Glioblastoma)1.61Sedić et al., 2021 mdpi.com

Induction of Cell Senescence and DNA Damage Pathways

A key mechanism through which some pyridine-based anticancer agents exert their effects is by inducing DNA damage, leading to cell cycle arrest and cellular senescence. Cellular senescence is a state of irreversible growth arrest that can act as a potent tumor suppression mechanism. nih.gov

A study on pyrimidine-2,4-diamine analogues, which share a related diamine structure, found that the active compound Y18 significantly inhibited cancer cell proliferation in colorectal and non-small cell lung cancer lines. nih.gov This inhibition was achieved by inducing robust cell cycle arrest and cell senescence, which was a direct consequence of persistent DNA damage. nih.gov Mechanistically, the compound was found to suppress the transcription and expression of GTSE1, a protein involved in cell cycle regulation. nih.gov

The induction of senescence through the DNA damage response is a recognized therapeutic strategy. nih.gov Combining DNA damage response inhibitors, which can include pyridine-based molecules, with agents like ionizing radiation has been shown to effectively induce senescence in cancer cells. nih.govnih.gov This suggests that derivatives of this compound could potentially function not only as direct cytotoxic agents but also as sensitizers that promote senescence-associated tumor control. nih.gov

Ligand-Target Interactions and Structure-Activity Relationship (SAR) Studies in Drug Discovery

The structural framework of this compound, featuring a pyridine ring linked to a flexible butane chain with two amine groups, provides a versatile scaffold for interaction with a variety of biological targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues within protein binding pockets, while the diamine moiety can form crucial hydrogen bonds and ionic interactions. These fundamental interaction capabilities have spurred the exploration of its derivatives in drug discovery, leading to the identification of ligands for several important receptor and enzyme families. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure to observe effects on biological activity, have been instrumental in optimizing the potency and selectivity of these derivatives for their respective targets.

Ligands for Alpha2delta (α2δ) Subunit of Voltage-Gated Calcium Channels

The α2δ subunit is an auxiliary component of voltage-gated calcium channels that plays a key role in channel trafficking and regulating activation and inactivation kinetics. genome.jp It has emerged as a significant therapeutic target, particularly for the treatment of neuropathic pain and epilepsy. The drugs gabapentin (B195806) and pregabalin (B1679071) are well-known ligands for the α2δ subunit. researchgate.net

Research into novel α2δ ligands has explored derivatives of butane-1,4-diamine. A series of N-acridin-9-yl-butane-1,4-diamine derivatives were synthesized and found to be high-affinity ligands for the α2δ subunit. researchgate.net SAR studies focusing on the butane-1,4-diamine side chain led to the identification of compounds with significantly higher potency than gabapentin. researchgate.net For instance, one of the optimized derivatives in this series demonstrated an IC₅₀ value of 9 nM, a threefold improvement in potency compared to gabapentin's IC₅₀ of 27 nM in the same binding assay. researchgate.net This highlights the potential of the substituted butane-1,4-diamine scaffold in developing potent α2δ subunit ligands.

Binding Affinity of Butane-1,4-diamine Derivatives for the α2δ Subunit
CompoundTargetBinding Affinity (IC₅₀)Reference
N-acridin-9-yl-butane-1,4-diamine derivative (Compound 10)α2δ subunit9 nM researchgate.net
Gabapentinα2δ subunit27 nM researchgate.net

Cannabinoid Receptor Agonism (e.g., CB2 Receptor Selectivity)

The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and is an attractive therapeutic target for inflammatory and pain-related conditions, without the psychoactive effects associated with the CB1 receptor. rsc.orgresearchgate.net The pyridine scaffold has been successfully utilized to develop potent and selective CB2 receptor agonists.

In one study, the replacement of a phenyl ring with a pyridine ring in a series of (morpholinomethyl)aniline carboxamide ligands led to a novel class of CB2-selective ligands. researchgate.net SAR exploration identified 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide as a potent and selective CB2 agonist. researchgate.net This compound demonstrated efficacy in a rat model of neuropathic pain, underscoring the therapeutic potential of this class of pyridine derivatives. researchgate.net Further research has focused on pyridone-based derivatives, identifying N-aryl-2-pyridone-3-carboxamides as another class of CB2 receptor agonists, confirming the 2-pyridone ring as a suitable scaffold for designing new selective ligands. rsc.org The interest in pyridine derivatives as preferential CB2 agonists is also evident from patent literature, which describes their potential use in a wide range of diseases including chronic pain, atherosclerosis, and inflammation. bohrium.com

Activity of Pyridine Derivatives at Cannabinoid Receptors
Compound ClassTargetActivityTherapeutic PotentialReference
2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamideCB2 ReceptorPotent and selective agonistNeuropathic pain researchgate.net
N-aryl-2-pyridone-3-carboxamide derivativesCB2 ReceptorAgonist activityPain and inflammation rsc.org
Pyridine and Pyrazine derivativesCB2 ReceptorPreferential agonistsPain, atherosclerosis, inflammation bohrium.com

Adenosine Receptor Affinity and Selectivity (e.g., A3 Receptors)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in numerous physiological processes and are important drug targets. nih.gov The A3 adenosine receptor, in particular, is implicated in inflammation, ischemia, and cancer, making selective A3 antagonists highly sought after. nih.gov

Studies have shown that 1,4-dihydropyridine and pyridine derivatives can bind to adenosine receptor subtypes. frontiersin.orgnih.gov Structure-activity analysis indicated that bulky substituents at various positions on the dihydropyridine ring are tolerated. nih.gov For example, (R,S)-Nicardipine displayed Ki values of 19.6 µM, 63.8 µM, and 3.25 µM at rat A1, A2A, and human A3 receptors, respectively, showing a preference for the A3 subtype. nih.gov Further modifications led to compounds with even greater A3 selectivity. A 4-trans-beta-styryl derivative was found to be 24-fold selective for A3 over A1 receptors and 74-fold selective over A2A receptors. nih.gov The oxidation of the dihydropyridine ring to the corresponding pyridine ring can also yield selective A3 receptor antagonists. nih.gov These findings demonstrate that the pyridine and dihydropyridine scaffolds are promising templates for developing novel and selective A3 adenosine receptor modulators. frontiersin.orgnih.gov

Binding Affinity (Ki) of Pyridine and Dihydropyridine Derivatives at Adenosine Receptors
CompoundA1 Receptor (Ki)A2A Receptor (Ki)A3 Receptor (Ki)Reference
(R,S)-Nicardipine19.6 µM63.8 µM3.25 µM nih.gov
(R)-Niguldipine41.3 µMInactive1.90 µM nih.gov
4-trans-beta-styryl derivative (Compound 24)16.1 µM49.3 µM0.670 µM nih.gov

Protease Enzyme Inhibition and Other Biological Targets

The versatility of the pyridine scaffold extends to the inhibition of various enzymes and targeting other biological pathways, demonstrating its broad utility in medicinal chemistry. bohrium.comnih.gov

Protease Inhibition: Pyridine derivatives have been investigated as inhibitors of viral proteases, which are critical enzymes for viral replication. Studies have explored their potential against key enzymes in viruses like HIV and SARS-CoV-2. researchgate.netnih.gov For example, molecular docking studies have suggested that terpyridine, a compound containing three pyridine rings, shows significant inhibitory potential against SARS-CoV-2 targets. nih.gov

Kinase Inhibition: Several pyridine-based compounds have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.netijsat.org

Hematopoietic Progenitor Kinase 1 (HPK1): A series of pyridine-2-carboxamide analogues have been identified as strong HPK1 inhibitors, a target for cancer immunotherapy. nih.gov

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been discovered as highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for anticancer drug discovery. nih.gov

Antitubercular Activity: The pyridine ring is a core component of several antitubercular agents. rsc.org Numerous studies have reported on pyridine derivatives with significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. researchgate.netfrontiersin.orgnih.gov For instance, 2,4-disubstituted pyridine derivatives have shown bactericidal activity against M. tuberculosis located within human macrophages and in biofilms. frontiersin.org The mechanism of action for some of these derivatives is linked to the inhibition of essential mycobacterial enzymes or efflux pump systems. frontiersin.orgnih.gov

Other Targets: The biological activity of pyridine derivatives also includes the inhibition of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) , as demonstrated by novel imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

This broad range of activity underscores the status of the pyridine ring as a "privileged scaffold" in drug discovery, capable of being adapted to interact with a diverse array of biological targets. researchgate.netnih.gov

Advanced Applications and Functional Materials Incorporating 1 Pyridin 2 Ylbutane 1,4 Diamine Scaffolds

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices often relies on ligands that can form stable, luminescent metal complexes. Pyridyl-containing ligands are of significant interest in this field due to their excellent coordination chemistry and electronic properties. asianpubs.org While direct applications of 1-pyridin-2-ylbutane-1,4-diamine in commercial OLEDs are not extensively documented, its structural motifs are central to the design of advanced materials for these technologies.

Derivatives and analogues of this compound are utilized in several ways:

Host and Emissive Materials: Pyridine-containing compounds are used to create both the host materials and the emissive dopants in OLEDs. For instance, pyrene-pyridine derivatives have been investigated as hole-transporting materials. nih.govresearchgate.net The pyridine (B92270) unit can be functionalized to fine-tune the HOMO/LUMO energy levels, which is crucial for efficient charge injection and transport. nih.gov

Luminescent Metal Complexes: The diamine and pyridine moieties of the scaffold can act as ligands to form complexes with metals like iridium and platinum. These complexes can exhibit phosphorescence, a key property for achieving high internal quantum efficiencies in OLEDs. For example, cationic iridium(III) complexes with 2-(1H-pyrazol-1-yl)pyridine as an ancillary ligand have been shown to be promising blue-light emitters. researchgate.net Similarly, platinum(II) complexes with phenyl imidazopyridine ligands have been synthesized and shown to emit in the green-blue region. acs.org

Control of Aggregation: A significant challenge in OLED materials is controlling the aggregation of molecules, which can lead to quenching of luminescence. The flexible butane (B89635) chain in this compound derivatives can introduce steric hindrance, preventing the close packing of chromophores and preserving their emissive properties in the solid state. acs.orgnih.gov

The table below summarizes the roles of related pyridine-based compounds in OLEDs, highlighting the potential applications for derivatives of this compound.

Compound Type Role in OLED Key Findings Reference
Pyrene-Pyridine DerivativesHole-Transporting Material (HTM)Suitable HOMO/LUMO energy levels for efficient hole injection and transport. nih.gov
Cationic Iridium(III) ComplexesBlue-Light EmitterAchieved a maximum current efficiency of 1.56 cd/A. researchgate.net
Platinum(II) Phenyl Imidazopyridine ComplexesGreen-Blue EmitterPhotoluminescence quantum yields between 32% and 56%. acs.org
PyrenylpyridinesSky-Blue EmitterHighly twisted conformations prevent aggregation and excimer formation. acs.org

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The performance of these cells is highly dependent on the properties of the sensitizing dye, the semiconductor electrode, and the redox mediator. Pyridine-based ligands, and by extension derivatives of this compound, play a crucial role in several aspects of DSSC design.

Anchoring Groups for Dyes: The pyridine group can act as an effective anchoring group to bind dye molecules to the surface of the TiO2 semiconductor. D-π-A fluorescent dyes incorporating two pyridyl groups as electron-withdrawing and anchoring units have been developed. These groups exhibit strong coordination to the Lewis acid sites on the TiO2 surface, which promotes high dye loading and efficient electron injection. nih.gov

Redox Mediators: The redox mediator is responsible for regenerating the oxidized dye molecule. While iodide/triiodide is the traditional redox couple, researchers are exploring alternatives to improve performance and reduce corrosivity. Copper complexes with pyridyl-containing ligands, such as bis(1,1-bis(2-pyridyl)ethane)copper(I/II), have emerged as highly efficient redox couples. These copper-based systems have demonstrated faster dye regeneration, reduced recombination losses, and have achieved record efficiencies for liquid DSSCs.

The following table details the application of pyridine-containing compounds in DSSCs.

Application Compound/System Key Finding Reference
Anchoring GroupD-π-A dyes with two pyridyl groupsHigh coordinate bonding ability to TiO2 surface, leading to high dye loading and efficient electron injection. nih.gov
Co-sensitizer2,6-bis[1-(phenylimino)ethyl]pyridine derivatives with N719 dyeIncreased overall conversion efficiency by 35% by reducing dye aggregation and electron recombination. researchgate.net
Redox MediatorBis(1,1-bis(2-pyridyl)ethane)copper(I/II)Achieved overall efficiencies of 9.0% at 1 sun, outperforming cobalt-based redox couples.

Development of Corrosion Inhibitors and Surface Protection Strategies

The search for effective and environmentally friendly corrosion inhibitors is a major area of research. Organic compounds containing heteroatoms like nitrogen, as well as aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys. The this compound scaffold, with its pyridine ring and two amine groups, possesses the key structural features for strong adsorption onto metal surfaces, thereby providing a protective barrier against corrosive agents.

While specific studies on this compound as a corrosion inhibitor are not widely available, research on related pyridine and diamine derivatives demonstrates the potential of this class of compounds. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface through the lone pair electrons of the nitrogen atoms and the π-electrons of the pyridine ring. This forms a protective film that isolates the metal from the corrosive environment.

The effectiveness of such inhibitors depends on several factors, including the number of adsorption centers, the charge density on the heteroatoms, the molecular size, and the mode of adsorption. The presence of both a pyridine ring and a flexible diamine chain in this compound suggests that it could exhibit strong and effective adsorption, making its derivatives promising candidates for the development of new corrosion inhibitors. Further research is needed to evaluate the performance of this specific compound and its derivatives in various corrosive media.

Catalytic Applications of this compound Derived Compounds

The versatile coordination chemistry of this compound makes it an excellent ligand for the synthesis of metal complexes with catalytic activity. The ability of the pyridine and diamine moieties to bind to metal centers allows for the creation of well-defined catalytic sites. These catalysts can be employed in both homogeneous and heterogeneous systems for a variety of organic transformations.

Heterogeneous Catalysis and Recoverable Catalyst Systems

A key challenge in catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing homogeneous catalysts onto solid supports is a common strategy to address this issue. The diamine functionality of this compound provides a convenient handle for grafting the molecule onto solid supports such as silica (B1680970) or polymers. Once immobilized, the pyridine and remaining amine group can coordinate with a metal center to create a solid-supported, recoverable catalyst.

Derivatives of this scaffold can be used in:

Selective Hydrogenations: Ligand-modified palladium catalysts are known to exhibit high selectivity in hydrogenation reactions. For example, a ligand-based heterogeneous Pd catalyst has been studied for the chemoselective hydrogenation of α,β-unsaturated aldehydes. researchgate.net The ligand layer on the catalyst surface plays a crucial role in directing the adsorption of the substrate and controlling the reaction pathway. researchgate.net

Cross-Coupling Reactions: Palladium complexes are widely used for C-C bond formation reactions, such as the Suzuki-Miyaura coupling. Immobilized pyridyl-imine palladium complexes could offer a recyclable alternative to homogeneous systems.

Polymerization Reactions: Palladium-based catalysts with pyridinylimine ligands have been evaluated for ethylene (B1197577) polymerization. asianpubs.org The structure of the ligand, including the alkyl chain length, can influence the activity of the catalyst and the properties of the resulting polymer. asianpubs.org

Homogeneous Catalysis and Reaction Optimization

In homogeneous catalysis, the catalyst is dissolved in the reaction medium, which often leads to high activity and selectivity. Metal complexes of this compound and its derivatives are promising candidates for a range of homogeneous catalytic reactions.

Suzuki-Miyaura Couplings: Palladium(II) complexes with pyridyl-diamine-derived ligands have been shown to be effective catalysts for Suzuki-Miyaura couplings, affording good to excellent yields. asianpubs.org

Hydroboration of Pyridines: The dearomative hydroboration of pyridines is a valuable transformation for the synthesis of nitrogen-containing heterocycles. Heterobinuclear catalysts, such as a Cu/Fe system, have shown high activity and regioselectivity for the 1,4-hydroboration of pyridine derivatives. acs.org The ligand environment around the metal centers is critical for the catalytic activity and selectivity. acs.org

Olefin Polymerization: In addition to heterogeneous systems, palladium and nickel complexes with pyridyl-diamine ligands have been studied for olefin polymerization in homogeneous media. asianpubs.org The ligand structure can be systematically modified to optimize the catalytic performance.

The table below provides a summary of the catalytic applications of related pyridyl-diamine compounds.

Catalytic Application Catalyst System Key Findings Reference
Ethylene PolymerizationPyridinylimine palladium(II) complexesActive catalyst formed upon activation with MAO, producing high-density polyethylene. asianpubs.org
Suzuki-Miyaura CouplingsPd(II) complex with N1-(1-(pyridin-2-yl)ethylidene)propane-1,3-diamineGood to excellent yields for the coupling of aryl halides with boronic acids. asianpubs.org
1,4-Hydroboration of Pyridines(IPr)CuFeCp(CO)2 heterobinuclear catalystEfficiently catalyzes the regioselective 1,4-hydroboration of pyridine derivatives. acs.org
Chemoselective HydrogenationLigand-based heterogeneous Pd catalystPrecise control over the selectivity of α,β-unsaturated aldehyde hydrogenation. researchgate.net

Conclusion and Future Perspectives in 1 Pyridin 2 Ylbutane 1,4 Diamine Research

Current Gaps in Knowledge and Unexplored Research Avenues

Despite its intriguing structure, a comprehensive scientific understanding of 1-Pyridin-2-ylbutane-1,4-diamine remains largely uncharted. The existing literature primarily identifies it as a building block for more complex heterocyclic compounds and for the study of enzyme inhibitors and receptor ligands. However, several key areas warrant deeper investigation to unlock its full potential.

A significant knowledge gap exists in the detailed characterization of its coordination chemistry. While the pyridine (B92270) nitrogen and the two amine groups are anticipated to act as ligands, the specific coordination modes, the stability of the resulting metal complexes, and their catalytic or biological activities are yet to be systematically explored. Research into its coordination with various transition metals could reveal novel catalysts for organic synthesis or materials with interesting magnetic and photophysical properties. nih.gov

Furthermore, the full spectrum of its biological activities is far from being completely understood. Initial suggestions point towards its use in studying enzyme and receptor interactions, but the specific targets and mechanisms of action are not well-defined. A thorough investigation into its potential as an antimicrobial, antiviral, or anticancer agent, given the prevalence of pyridine moieties in pharmaceuticals, represents a significant unexplored avenue. nih.govnih.govresearchgate.net

The polymerization potential of this compound is another area ripe for exploration. Diamines are fundamental monomers in the synthesis of polyamides and polyurethanes. The incorporation of the functional pyridine unit into a polymer backbone could lead to materials with unique properties, such as enhanced thermal stability, metal-binding capabilities, or specific catalytic activities.

Finally, detailed computational studies on the conformational landscape, electronic properties, and reactivity of this compound are lacking. Such theoretical investigations would provide valuable insights for designing new experiments and predicting the behavior of this molecule in different chemical environments.

Potential for Interdisciplinary Research and Collaborative Initiatives

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, fostering collaborations between different scientific fields.

Chemistry and Biology/Medicine: Synthetic organic chemists can design and synthesize derivatives of this compound, which can then be screened by pharmacologists and biochemists for their biological activity. nih.gov This synergy could accelerate the discovery of new drug candidates.

Materials Science and Engineering: The development of novel polymers and materials based on this diamine would require the expertise of polymer chemists and materials scientists. rsc.org Collaborative efforts could lead to the creation of functional materials for applications in catalysis, sensing, or separations.

Supramolecular Chemistry and Nanoscience: The ability of the pyridine and amine groups to participate in hydrogen bonding and metal coordination makes this compound a promising building block for supramolecular assemblies. nih.govrsc.org Collaborations with supramolecular chemists could lead to the design of intricate molecular architectures with tailored functions.

Computational Chemistry and Experimental Chemistry: Joint efforts between theoretical and experimental chemists will be crucial. Computational modeling can guide the synthesis of new derivatives with desired properties, while experimental results can validate and refine the theoretical models.

Broader Impact and Future Directions in Chemical Science and Technology

The study of this compound and its derivatives has the potential to make a significant impact on several areas of chemical science and technology.

In medicinal chemistry , the development of new therapeutic agents based on this scaffold could address unmet medical needs. The unique combination of a hydrogen-bond-donating diamine chain and a hydrogen-bond-accepting pyridine ring could lead to high-affinity binding to biological targets. nih.gov

In catalysis , new ligands derived from this compound could lead to more efficient and selective catalysts for a wide range of chemical transformations, contributing to greener and more sustainable chemical processes. researchgate.net

In materials science , the incorporation of this functional diamine into polymers could result in the development of "smart" materials that respond to external stimuli such as pH or the presence of metal ions.

The future of research in this area will likely focus on a few key directions:

Systematic Synthesis and Characterization: A comprehensive library of derivatives of this compound will need to be synthesized to enable a thorough investigation of structure-activity relationships.

Elucidation of Biological Mechanisms: For derivatives showing promising biological activity, detailed studies will be required to understand their mechanisms of action at the molecular level.

Development of Functional Materials: Research will focus on the design and fabrication of advanced materials with tailored properties based on this versatile building block.

Exploration of Supramolecular Chemistry: The self-assembly of this molecule and its derivatives into complex, functional supramolecular structures will be a key area of investigation. nih.govrsc.org

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1-Pyridin-2-ylbutane-1,4-diamine?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example:

  • Reductive Amination : React pyridine-2-carbaldehyde with butane-1,4-diamine under hydrogenation conditions (e.g., H₂/Pd-C) to form the target compound.
  • Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 95:5) followed by recrystallization in ethanol to isolate high-purity product .
    Key Considerations : Monitor reaction progress via TLC, and confirm purity using HPLC with a C18 column (retention time ~8.2 min under isocratic conditions).

Basic: What spectroscopic and analytical methods are optimal for characterizing this diamine?

Answer:

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve amine protons (δ ~2.5–3.5 ppm) and pyridinyl aromatic signals (δ ~7.5–8.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~208.2 m/z).
  • GC-MS : For trace analysis, derivatize with BSTFA to improve volatility, as demonstrated for butane-1,4-diamine detection .
    Data Validation : Cross-reference with computational NMR predictions (e.g., ACD/Labs) to resolve ambiguities in stereochemistry .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (70:30) at 4°C.

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

  • Refinement : Apply SHELXL ( ) for structure solution. Example parameters from a related diamine (COD Entry 2232934):

    Lattice ParametersValue (Å)
    a11.8285
    b9.1223
    c14.7952
    Interpretation : Analyze hydrogen-bonding networks (e.g., N–H···N interactions) using Mercury CSD ( ) .

Advanced: How can computational modeling predict this compound’s interactions in biological systems?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to pyridinyl-dependent enzymes. Parameterize the ligand with GAFF2 and assign charges via AM1-BCC.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous solution (TIP3P water model).
  • Validation : Compare results with analogous diamines (e.g., primaquine’s diamine moiety, ) to identify conserved interaction motifs .

Advanced: How to address contradictions in reactivity data between this compound and its analogs?

Answer:

  • Comparative Analysis : Tabulate reactivity data (e.g., pKa, redox potentials) against structurally similar compounds (see ’s approach for nitroaromatic diamines).

    CompoundpKa (Amine)Redox Potential (V)
    Target compound9.2-0.45
    Benzene-1,4-diamine analog8.7-0.38
  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to probe electronic effects of the pyridinyl group on amine reactivity .

Advanced: What experimental design principles apply to studying its metal-binding properties?

Answer:

  • Titration Experiments : Use UV-Vis spectroscopy (250–400 nm) to monitor complexation with Cu²⁺ or Fe³⁺ in methanol. Fit binding constants via HypSpec.
  • XAS : Perform X-ray absorption spectroscopy at the metal K-edge to determine coordination geometry.
  • Reference Systems : Compare with bifunctional ligands like N1,N1-dimethyl-N4-(pyridin-2-ylmethylene)benzene-1,4-diamine () to identify design trends .

Basic: How to troubleshoot low yields in the synthesis of this diamine?

Answer:

  • Optimization Steps :
    • Increase reaction time (≥48 hrs) for sluggish steps.
    • Use anhydrous solvents (e.g., THF over DCM) to minimize side reactions.
    • Employ scavengers (e.g., molecular sieves) to sequester water.
  • Analytical Confirmation : Use IR spectroscopy to detect unreacted imine intermediates (C=N stretch ~1650 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.